molecular formula C22H22FN7 B2389415 N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-40-3

N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2389415
CAS No.: 955337-40-3
M. Wt: 403.465
InChI Key: BCHXVAKTXIAJJT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused bicyclic core. Key structural features include:

  • 4-Methylpiperazine: Improves solubility and bioavailability through basic nitrogen atoms, a common strategy in drug design.
  • Phenyl substitution at position 1: Contributes to steric bulk and π-π stacking interactions.

The compound’s biological activity may involve kinase inhibition, as pyrazolo-pyrimidines are known to target enzymes like glycogen synthase kinase-3 beta (GSK3β) and glutathione S-transferase Mu 1 (GSTM1) .

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7/c1-28-10-12-29(13-11-28)22-26-20(25-17-7-5-6-16(23)14-17)19-15-24-30(21(19)27-22)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXVAKTXIAJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced to the core structure.

    Attachment of the methylpiperazinyl group: This is usually done through nucleophilic substitution or coupling reactions.

    Addition of the phenyl group: The phenyl group can be introduced via various methods, including Suzuki coupling or direct arylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyrazolo-Pyrimidine vs. Related Scaffolds

  • Pyrazolo[3,4-b]pyridines (): Example: N-(4-fluorophenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine replaces the pyrimidine ring with pyridine, altering electronic properties.
  • Pyrazolo[4,3-b]pyridines () :
    • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine features a chlorine substituent, which increases lipophilicity compared to fluorine. This may enhance target affinity but reduce solubility .

Substituent Variations on the Pyrazolo-Pyrimidine Core

Table 1: Key Structural Differences and Implications
Compound (Reference) R1 (Position 1) R2 (Position 6) R3 (Position 4-Amine) Key Properties/Inferences
Target Compound Phenyl 4-Methylpiperazine 3-Fluorophenyl Balanced solubility/binding; GSK3β inhibition likely
3,6-Dimethyl-N-(naphthalen-2-yl) analog Phenyl Methyl Naphthalen-2-yl High lipophilicity; possible improved membrane penetration
N-Benzyl-1-(4-chlorophenyl) analog 4-Chlorophenyl Benzyl - Chlorine increases lipophilicity; potential CYP interactions
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl) 2,4-Dimethylphenyl 4-Methylbenzyl - Steric hindrance may reduce target accessibility

Impact of Halogen Substituents

  • Fluorine (Target Compound) : Smaller size and strong electronegativity improve binding to hydrophobic pockets without excessive lipophilicity.
  • Chlorine () : Larger and more lipophilic, which may enhance potency but reduce solubility. Chlorine’s electron-withdrawing effect could stabilize charge-transfer interactions .

Role of Piperazine and Amine Modifications

The 4-methylpiperazine in the target compound contrasts with:

  • Methylsulfonyl/sulfinyl groups () : Introduce polar moieties that may enhance water solubility but reduce blood-brain barrier penetration.

Biological Activity

N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. This scaffold is known for its ability to interact with various biological targets, particularly kinases involved in cancer progression.

Molecular Formula : C20H23FN6
Molecular Weight : 368.44 g/mol
CAS Number : 1000691-22-4

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. The specific mechanism of action for this compound involves:

  • Inhibition of EGFR and VEGFR2 : Studies have shown that related compounds exhibit dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Notable findings include:

  • IC50 Values : The compound demonstrates potent inhibitory effects on cancer cell proliferation with IC50 values ranging from 0.3 to 24 µM across different studies . For instance, a related compound (5i) showed IC50 values of 0.3 µM against EGFR and 7.60 µM against VEGFR2.
  • Mechanisms of Action :
    • Apoptosis Induction : In MCF-7 breast cancer models, the compound induced significant apoptosis, inhibited cell migration, and suppressed cell cycle progression leading to DNA fragmentation .
    • Kinase Inhibition : The compound acts as a multitarget inhibitor by binding to the ATP-binding site of kinases, effectively blocking their activity .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other known inhibitors:

Compound NameTargetIC50 (µM)Activity Type
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amineEGFR/VEGFR20.3 - 24Dual inhibitor
ErlotinibEGFR~10Selective inhibitor
IbrutinibBTK~0.5Selective inhibitor

Case Studies

Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited tumor growth in MCF-7 cells through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : These studies revealed that the binding affinity of the compound to kinase targets is comparable to established inhibitors like erlotinib and gefitinib, suggesting its potential as a therapeutic agent .

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